Unii-O4V6XA23KP

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Unii-O4V6XA23KP is a chemical compound that has gained attention in scientific research due to its unique properties. It is a synthetic molecule that has been synthesized using a specific method.

科学研究应用

电池研究与制造

Unii-O4V6XA23KP: 在先进电池技术的开发中发挥着重要作用。 它在电池研究中的应用包括改进矿物加工,增强原材料控制,并确保生产质量保证 . 该化合物是研究和生产过程中的重要组成部分,涉及电池价值链的各个环节。 它在敏感电池材料的表征和锂的检测中尤为关键,这是电池研究中的一个挑战 .

医学:3D基因组学

在医学领域,This compound 与新兴的 3D 基因组学学科相关。 该领域研究染色质的三维结构以及基因组的功能,例如 DNA 复制和基因表达调控 . 该化合物可用于使科学家能够研究染色质构象与基因调控之间关系的技术,从而促进我们对生命过程和疾病的理解 .

储能:超级电容器

This compound: 在能源领域得到应用,特别是在超级电容器的开发中。 它有助于提高超级电容器的能量密度,这对可再生能源和可穿戴电子设备所需的高速能量传输和更快的充放电速度至关重要 .

材料科学:辐射技术

在材料科学中,This compound 用于辐射技术,用于开发先进材料。 它参与辐射辅助合成、加工和改性材料,如聚合物、陶瓷、金属和碳 . 该化合物有助于建立加工-结构-性能关系,并用于开发应用于各个领域的许多先进材料 .

环境科学:AI 应用

This compound: 在人工智能 (AI) 扮演重要角色的环境科学应用中发挥着重要作用。 人工智能与该化合物相结合,可以提高保护和改善环境条件的能力,从运输到海洋清理计划 .

电子学:有机与印刷电子

最后,在电子行业,This compound 与有机与印刷电子 (OPE) 领域相关。 它是核心技术和应用的一部分,范围从显示器到印刷传感器和光伏 . 该化合物有助于 OPE 的基本方面,影响着当今越来越相关的广泛应用<a aria-label="6: It is part of the core technologies and applications that range from displays to printed sensors and photovoltaics6" data-citationid="ad7faf9a-8c69-d866-b8cf-4618fdefb903-38" h="ID=SERP,5015.1" href="https://www.taylorfrancis.com/books/edit/10.1201/9781003484417/organic-printed-electronics-

作用机制

Target of Action

Unii-O4V6XA23KP, also known as Brexucabtagene autoleucel, is a modified autologous chimeric antigen receptor (CAR) T cell therapy . The primary target of this compound is the CD19 antigen, a protein expressed on the surface of B cells, including malignant B cells in conditions such as mantle cell lymphoma .

Mode of Action

Brexucabtagene autoleucel employs a modified murine anti-CD19 single-chain variable fragment linked to CD28 and CD3ζ co-stimulatory domains . This allows the CAR T cells to recognize and bind to CD19-expressing cells, leading to the activation of the T cells. Once activated, these T cells proliferate and release cytokines, which further recruit immune cells to the site of the tumor, resulting in the destruction of the CD19-expressing cells .

Biochemical Pathways

The activation of the CAR T cells triggers a cascade of immune responses. This includes the release of various cytokines, which can lead to a state known as cytokine release syndrome, a common side effect of CAR T cell therapies. The exact biochemical pathways affected by this compound are complex and involve various aspects of the immune system .

Result of Action

The result of the action of Brexucabtagene autoleucel is the destruction of CD19-expressing cells, including malignant B cells in conditions such as mantle cell lymphoma . This can lead to a reduction in tumor size and potentially, remission of the disease.

Action Environment

The efficacy and stability of CAR T cell therapies like Brexucabtagene autoleucel can be influenced by various environmental factors. These include the patient’s overall health status, the presence of other diseases, and the use of other medications. Additionally, factors such as the patient’s immune status and the tumor microenvironment can also impact the action of the therapy .

属性

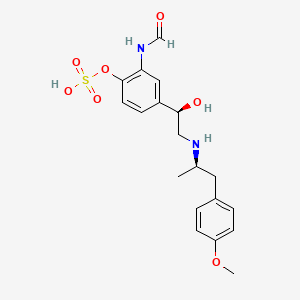

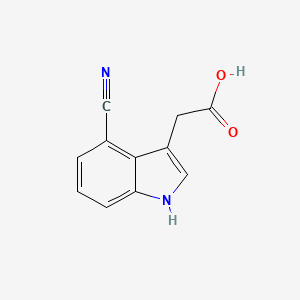

IUPAC Name |

2-[7-(carboxymethyl)-11-oxo-1,4,7,10-tetrazabicyclo[8.2.2]tetradecan-4-yl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24N4O5/c19-12-9-15-1-2-16(10-13(20)21)3-4-17(11-14(22)23)6-8-18(12)7-5-15/h1-11H2,(H,20,21)(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYNHTDVIPODPK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN(CCN2CCN1CC2=O)CC(=O)O)CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24N4O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

220182-19-4 |

Source

|

| Record name | (1,4,7,10-Tetraaza-11-oxo-bicyclo(8.2.2)tetradecane-4,7-diacetic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0220182194 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (1,4,7,10-TETRAAZA-11-OXO-BICYCLO(8.2.2)TETRADECANE-4,7-DIACETIC ACID) | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4V6XA23KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Amino-6-[(N-methyl-N-nitroso)amino]-7-methylquinoline](/img/structure/B585852.png)

![(1R)-1-(3-Formamido-4-hydroxyphenyl)-2-{[(2R)-1-(4-methoxyphenyl)propan-2-yl]amino}ethyl beta-D-glucopyranosiduronic acid](/img/structure/B585855.png)